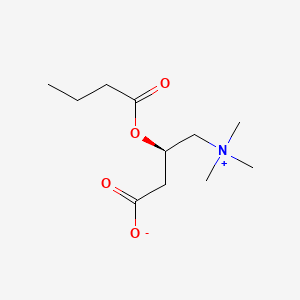

Butyryl-L-carnitine

Description

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYFHHGCZUCMBN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180266 | |

| Record name | Butyrylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Butyrylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25576-40-3 | |

| Record name | Butyryl-L-carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25576-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025576403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyrylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyrylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Butyryl-L-Carnitine Biosynthesis in Mammals: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butyryl-L-carnitine, a short-chain acylcarnitine, plays a crucial role in mammalian energy metabolism, particularly in the transport and oxidation of fatty acids. Its biosynthesis is a key process for cellular energy homeostasis and is implicated in various physiological and pathological states. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in mammals, detailing the core enzymatic reactions, subcellular localization, regulatory mechanisms, and methodologies for its study. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, cellular biology, and pharmacology.

Introduction to this compound

This compound is an ester formed from the conjugation of a butyryl group with L-carnitine. L-carnitine and its acyl esters are essential for the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation. While long-chain acylcarnitines are the primary vehicles for fatty acid transport, short-chain acylcarnitines like this compound are important for buffering the mitochondrial acyl-CoA/CoA ratio and for the transport of short-chain fatty acids. Elevated or depleted levels of this compound have been associated with various metabolic disorders, making its biosynthetic pathway a subject of significant research interest.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a reversible enzymatic reaction catalyzed by carnitine acyltransferases. The primary substrates for this reaction are butyryl-coenzyme A (butyryl-CoA) and L-carnitine.

Reaction: Butyryl-CoA + L-Carnitine ⇌ this compound + Coenzyme A

Key Enzymes

Two primary enzymes are responsible for the synthesis of this compound in mammals:

-

Carnitine Acetyltransferase (CrAT): Primarily known for its role in acetyl-CoA metabolism, CrAT also exhibits significant activity with other short-chain acyl-CoAs, including butyryl-CoA. It is a key enzyme in buffering the short-chain acyl-CoA pool in mitochondria and peroxisomes.[1][2]

-

Carnitine Octanoyltransferase (CrOT): This enzyme has a broader substrate specificity than CrAT, with a preference for medium-chain acyl-CoAs. However, it also demonstrates activity towards short-chain acyl-CoAs like butyryl-CoA.[3][4] CrOT is predominantly located in peroxisomes.[2]

Substrate Source: Butyryl-CoA

The availability of butyryl-CoA is a critical determinant of this compound synthesis. Butyryl-CoA is an intermediate in several metabolic pathways:

-

Fatty Acid β-Oxidation: The breakdown of fatty acids with an even number of carbons in mitochondria and peroxisomes generates acetyl-CoA. The oxidation of fatty acids with an odd number of carbons, as well as the final round of oxidation of some even-chain fatty acids, can produce butyryl-CoA.

-

Amino Acid Catabolism: The degradation of the branched-chain amino acid valine is a significant source of isobutyryl-CoA, an isomer of butyryl-CoA.[5]

-

Microbial Fermentation: In the gut, microbial fermentation of dietary fibers produces short-chain fatty acids, including butyrate. Absorbed butyrate can be activated to butyryl-CoA in various tissues.[6]

Subcellular Localization

The biosynthesis of this compound occurs in cellular compartments where both the necessary enzymes and substrates are present:

-

Mitochondria: The mitochondrial matrix is a primary site for this compound synthesis, where CrAT is abundant.[2] This allows for the buffering of butyryl-CoA levels generated from fatty acid and amino acid metabolism.

-

Peroxisomes: Peroxisomes are also involved in fatty acid β-oxidation and contain both CrAT and CrOT, contributing to the peroxisomal pool of this compound.[2][3]

Regulation of the Biosynthesis Pathway

The synthesis of this compound is regulated by several factors, primarily through the modulation of carnitine acyltransferase activity and substrate availability.

Allosteric Regulation

-

Malonyl-CoA: Malonyl-CoA, a key intermediate in fatty acid synthesis, is a potent inhibitor of carnitine palmitoyltransferase I (CPT-I), the outer mitochondrial membrane-bound carnitine acyltransferase. While its direct effect on CrAT and CrOT is less pronounced, high levels of malonyl-CoA can indirectly reduce the overall flux of fatty acids into the mitochondria, thereby affecting the pool of butyryl-CoA available for this compound synthesis.[7][8][9]

Hormonal and Transcriptional Regulation

The expression and activity of carnitine acyltransferases can be influenced by hormones and other signaling molecules:

-

Insulin and Glucagon: These hormones play a central role in regulating fatty acid metabolism. Insulin generally promotes fatty acid synthesis and inhibits β-oxidation, leading to lower levels of acyl-CoAs, including butyryl-CoA. Conversely, glucagon stimulates fatty acid oxidation.[10][11]

-

Thyroid Hormones: Thyroid hormones have been shown to increase the activity of carnitine acyltransferases, potentially leading to an increased capacity for this compound synthesis.[12]

-

Dehydroepiandrosterone (DHEA) and Clofibrate: These compounds have been shown to increase the transcription rates and activity of carnitine acyltransferases.[13]

Quantitative Data

The following table summarizes the available kinetic parameters for mammalian carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (CrOT) with butyryl-CoA as a substrate.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/µg enzyme) | Source |

| Carnitine Acetyltransferase (CrAT) | Butyryl-CoA | 499 | 10.7 | [14] |

| Carnitine Octanoyltransferase (CrOT) | Butyryl-CoA | - | - | - |

Experimental Protocols

Enzymatic Assay for this compound Biosynthesis

This protocol is adapted from standard carnitine acetyltransferase assays and can be used to measure the formation of this compound. The principle involves measuring the release of Coenzyme A (CoA) from butyryl-CoA, which can be detected spectrophotometrically using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

Purified CrAT or CrOT enzyme, or mitochondrial/peroxisomal fractions

-

Butyryl-CoA solution

-

L-Carnitine solution

-

DTNB solution

-

Tris-HCl buffer (pH 8.0)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and L-carnitine in a cuvette.

-

Add the enzyme preparation to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 37°C) to establish a baseline.

-

Initiate the reaction by adding butyryl-CoA.

-

Monitor the increase in absorbance at 412 nm over time. The rate of increase is proportional to the rate of CoA release and thus to the rate of this compound synthesis.

-

Calculate the enzyme activity based on the molar extinction coefficient of the DTNB-CoA adduct.

Quantification of this compound by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound in biological samples.

Sample Preparation:

-

Extraction: Extract acylcarnitines from the biological matrix (e.g., plasma, tissue homogenate) using a suitable solvent system, often involving protein precipitation with methanol or acetonitrile.

-

Derivatization (Optional but Recommended): To improve chromatographic separation and detection sensitivity, acylcarnitines can be derivatized. A common method is butylation using butanolic-HCl.

-

Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge to isolate and concentrate the acylcarnitines from the extract.

HPLC-MS/MS Analysis:

-

Chromatography: Separate the acylcarnitines using a C18 reversed-phase HPLC column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Detect and quantify the eluting acylcarnitines using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The characteristic transition for this compound is the precursor ion (m/z) to a product ion of m/z 85 (corresponding to the carnitine backbone).

-

Quantification: Use a stable isotope-labeled internal standard (e.g., d3-butyryl-L-carnitine) and a calibration curve to accurately quantify the concentration of this compound in the sample.[15][16][17]

Conclusion and Future Directions

The biosynthesis of this compound is a fundamental metabolic process in mammals, intricately linked to fatty acid and amino acid metabolism. The key enzymes, CrAT and CrOT, facilitate the reversible conversion of butyryl-CoA and L-carnitine, primarily within the mitochondria and peroxisomes. The regulation of this pathway is complex, involving allosteric effectors, hormonal signals, and transcriptional control.

Future research should focus on elucidating the specific signaling pathways that directly modulate the activity of CrAT and CrOT in the context of this compound synthesis. A deeper understanding of the tissue-specific regulation and the precise physiological roles of this compound will be crucial for developing novel therapeutic strategies targeting metabolic diseases. The development of more specific inhibitors or activators of CrAT and CrOT could provide valuable tools for both basic research and clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Carnitine acetyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 3. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]

- 4. Carnitine O-Acetyltransferase as a Central Player in Lipid and Branched-Chain Amino Acid Metabolism, Epigenetics, Cell Plasticity, and Organelle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. babraham.ac.uk [babraham.ac.uk]

- 7. Sensitivity of carnitine acyltransferase I to malonyl-CoA inhibition in isolated rat liver mitochondria is quantitatively related to hepatic malonyl-CoA concentration in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Malonyl CoA inhibition of carnitine palmityltransferase in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Malonyl-CoA inhibition of peroxisomal carnitine octanoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nutritional and Hormonal Regulation of Citrate and Carnitine/Acylcarnitine Transporters: Two Mitochondrial Carriers Involved in Fatty Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence that the sensitivity of carnitine palmitoyltransferase I to inhibition by malonyl-CoA is an important site of regulation of hepatic fatty acid oxidation in the fetal and newborn rabbit. Perinatal development and effects of pancreatic hormones in cultured rabbit hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Regulation of carnitine acyltransferase synthesis in lean and obese Zucker rats by dehydroepiandrosterone and clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. genecards.org [genecards.org]

- 15. 丁酰基- L -肉碱 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 16. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 17. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endogenous Function of Butyryl-L-Carnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyryl-L-carnitine is an endogenous short-chain acylcarnitine that plays a crucial role in cellular energy metabolism. Formed from the esterification of L-carnitine with a butyryl group derived from butyryl-CoA, it is an intermediate in fatty acid oxidation and amino acid metabolism. Beyond its established role in the transport of fatty acids into the mitochondrial matrix for β-oxidation via the carnitine shuttle, this compound is gaining attention for its potential as a prodrug of butyrate, a histone deacetylase (HDAC) inhibitor with neuroprotective and anti-inflammatory properties. Elevated levels of this compound in plasma and urine are recognized as biomarkers for certain inborn errors of metabolism, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency. This technical guide provides an in-depth overview of the core endogenous functions of this compound, including its biosynthesis, metabolic roles, and physiological effects. Detailed experimental protocols for its quantification, along with visualizations of key metabolic and signaling pathways, are presented to support further research and drug development in this area.

Biosynthesis and Transport of this compound

The endogenous pool of this compound is primarily generated through two main pathways: the carnitine biosynthesis pathway and the esterification of L-carnitine with butyryl-CoA.

L-Carnitine Biosynthesis

L-carnitine is synthesized from the essential amino acids lysine and methionine, primarily in the liver, kidneys, and brain. The biosynthesis involves a series of enzymatic reactions that convert trimethyllysine to carnitine.

.dot

Caption: L-Carnitine Biosynthesis Pathway.

Formation of this compound

This compound is formed by the enzymatic transfer of a butyryl group from butyryl-CoA to L-carnitine. This reaction is catalyzed by carnitine acyltransferases.

Transport

This compound, like other carnitine derivatives, is transported across cellular and mitochondrial membranes by specific transporters. The organic cation/carnitine transporter 2 (OCTN2) is a high-affinity, low-capacity transporter for this compound, while the amino acid transporter ATB^0,^+^ acts as a low-affinity, high-capacity transporter.[1][2]

Metabolic Roles of this compound

The primary metabolic function of this compound is intertwined with fatty acid metabolism and the regulation of the intramitochondrial acyl-CoA/CoA ratio.

Role in the Carnitine Shuttle

The carnitine shuttle is a critical mechanism for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation. While this compound is a short-chain acylcarnitine, the enzymes of the carnitine shuttle system, such as carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), and the carnitine-acylcarnitine translocase (CACT), facilitate the transport of various acylcarnitines.

Caption: Butyrate-Mediated HDAC Inhibition Pathway.

Biomarker of Metabolic Disorders

Elevated concentrations of this compound in blood and urine are a key diagnostic marker for short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inborn error of fatty acid metabolism. [3]In this condition, the impaired activity of SCAD leads to the accumulation of butyryl-CoA, which is then converted to this compound.

Quantitative Data

The endogenous concentration of this compound can vary depending on the biological matrix, and physiological and pathological conditions.

| Biological Matrix | Condition | Concentration (µM) | Reference(s) |

| Human Plasma | Healthy Adult | 0.17 ± 0.02 | [4] |

| Human Plasma | SCAD Deficiency | Significantly elevated | [5] |

| Human Muscle | Healthy Adult | High concentration of total carnitine | [6] |

| Human Liver | Healthy Adult | High concentration of total carnitine | [7] |

| Human Brain | Developing | Low concentration of total carnitine |

Experimental Protocols

The quantification of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound in human plasma.

5.1.1. Materials and Reagents

-

Human plasma (collected in EDTA tubes)

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., this compound-d3)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Centrifuge

-

LC-MS/MS system (e.g., triple quadrupole)

5.1.2. Sample Preparation

-

Thawing: Thaw frozen plasma samples on ice.

-

Aliquoting: Pipette 50 µL of plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 1 µM in water) to each plasma sample.

-

Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each sample.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

5.1.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute this compound.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

-

This compound: m/z 232.2 → 85.1

-

This compound-d3: m/z 235.2 → 85.1

-

-

5.1.4. Data Analysis and Quantification

-

Construct a calibration curve using the analytical standards of known concentrations.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.

.dot

Caption: Experimental Workflow for this compound Quantification.

Conclusion and Future Directions

This compound is a multifaceted endogenous molecule with significant roles in energy metabolism and potential as a biomarker and therapeutic agent. Its function extends beyond the classical view of acylcarnitines in fatty acid transport, encompassing the modulation of gene expression through the delivery of butyrate. Future research should focus on elucidating the precise tissue-specific concentrations of this compound in health and disease, further defining its role in neurological processes, and exploring its therapeutic potential as a targeted butyrate prodrug. A deeper understanding of the signaling pathways modulated by this compound will be crucial for the development of novel therapeutic strategies for a range of metabolic and neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Butyrylcarnitine (HMDB0002013) [hmdb.ca]

- 4. Persistent increase of plasma butyryl/isobutyrylcarnitine concentrations as marker of SCAD defect and ethylmalonic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Carnitine in Enhancing Physical Performance - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Carnitine measurements in liver, muscle tissue, and blood in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carnitine concentration during the development of human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Butyryl-L-carnitine in Fatty Acid Metabolism

Abstract

L-carnitine and its acyl esters are fundamental to cellular energy metabolism, particularly the oxidation of fatty acids. This compound, a short-chain acylcarnitine, plays a critical role in this process. It is formed from the esterification of L-carnitine with a butyryl group derived from butyryl-coenzyme A (CoA). This guide provides a comprehensive overview of this compound's function, focusing on its involvement in the carnitine shuttle, its role in buffering the intramitochondrial acyl-CoA pool, and its significance as a biomarker for certain metabolic disorders. Detailed experimental protocols for the analysis of acylcarnitines and related enzyme activities are provided, alongside quantitative data and visual representations of key metabolic and experimental pathways.

Introduction: The Central Role of L-Carnitine in Fatty Acid Oxidation

Fatty acid oxidation (FAO) is a major bioenergetic pathway, especially in high-energy-demand tissues like the heart and skeletal muscle.[1][2] The process occurs within the mitochondrial matrix, where fatty acids are broken down via β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle.[3] However, the inner mitochondrial membrane is impermeable to long-chain fatty acids.[4][5] The transport of these molecules into the mitochondrial matrix is facilitated by the carnitine shuttle system , a mechanism critically dependent on L-carnitine (β-hydroxy-γ-trimethylaminobutyric acid).[6][7]

L-carnitine functions as a carrier molecule, forming acylcarnitine esters that can be transported across the inner mitochondrial membrane.[7] This process is essential for utilizing long-chain fatty acids for energy production and for maintaining a healthy balance between free coenzyme A (CoA) and acyl-CoA species within the mitochondria.[4] this compound, as an ester of L-carnitine, is an integral part of this metabolic network.

The Carnitine Shuttle and this compound's Place

The carnitine shuttle consists of three key enzymes and a transporter that work in concert to move fatty acyl groups into the mitochondria.

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines.[5][8]

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines from the intermembrane space into the mitochondrial matrix in exchange for free L-carnitine.[5][9]

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, converting the imported acylcarnitines back into acyl-CoAs and releasing free L-carnitine.[5][8]

The regenerated acyl-CoA is then available for β-oxidation. While the shuttle is primarily discussed in the context of long-chain fatty acids, the enzymes involved, particularly carnitine acetyltransferases and carnitine octanoyltransferases, can also handle short- and medium-chain acyl groups.

This compound is formed from butyryl-CoA, a product of short-chain fatty acid metabolism or the breakdown of some amino acids.[10] This conversion is catalyzed by carnitine acyltransferases and serves a crucial function in buffering the intramitochondrial acyl-CoA/CoA ratio.[4][10] By converting short-chain acyl-CoAs into their carnitine esters, the cell can transport these moieties out of the mitochondria or prevent the sequestration of the essential free CoA pool, which is vital for numerous metabolic reactions, including the citric acid cycle.[4]

Quantitative Data on this compound Transport and Effects

This compound, like free L-carnitine, is transported across cellular membranes by specific transporters. Its interaction with these transporters has been quantitatively characterized, highlighting its potential as a prodrug for delivering both butyrate and L-carnitine.[1][11]

| Transporter | Substrate/Inhibitor | Parameter | Value | Cell System | Reference |

| ATB⁰⁺ | This compound | K₀.₅ | 1.4 ± 0.1 mM | Xenopus laevis oocytes | [1][11] |

| ATB⁰⁺ | This compound | IC₅₀ (vs. Glycine) | 4.6 ± 0.7 mM | Mammalian cells | [1][11] |

| OCTN2 | This compound | K₀.₅ | 0.40 ± 0.02 µM | Xenopus laevis oocytes | [1][11] |

| OCTN2 | This compound | IC₅₀ (vs. Carnitine) | 1.5 ± 0.3 µM | Mammalian cells | [1][11] |

Table 1: Kinetic parameters of this compound transport. K₀.₅ represents the substrate concentration at half-maximal transport current, and IC₅₀ is the half-maximal inhibitory concentration.

The data indicates that ATB⁰⁺ acts as a low-affinity, high-capacity transporter, while OCTN2 is a high-affinity, low-capacity transporter for this compound.[1][11]

| Study Type | Intervention | Subjects | Outcome Measure | Result | Reference |

| Human Interventional Study | L-carnitine supplementation (3g/day for 10 days) | Healthy adults | ¹³CO₂ exhalation from ¹³C-palmitic acid | Significant increase in long-chain fatty acid oxidation | [12] |

| Human Interventional Study | L-carnitine treatment vs. no treatment | Patients with Primary Carnitine Deficiency (PCD) | Total fatty acid oxidation rate during exercise | 12.3 vs 8.5 µmol·kg⁻¹·min⁻¹ (P=0.008) | [13] |

| Animal Model (Mouse) | L-carnitine supplementation in obese mice | High-fat diet-induced obese mice | Atrial Fibrillation (AF) susceptibility | Attenuated AF and structural remodeling | [14] |

Table 2: Effects of L-carnitine supplementation on fatty acid oxidation.

Experimental Protocols

The study of this compound and its role in metabolism relies on several key experimental techniques.

Acylcarnitine Profiling by Tandem Mass Spectrometry (LC-MS/MS)

This is the standard method for the quantitative analysis of acylcarnitines in biological samples and is crucial for diagnosing inborn errors of metabolism.[15][16]

Protocol Overview:

-

Sample Preparation:

-

Derivatization (Butylation):

-

The methanol extract is transferred to a new plate and evaporated to dryness under nitrogen.[15]

-

50-100 µL of 3N HCl in n-butanol is added to each well. The plate is sealed and incubated at 60-65°C for 15-20 minutes to convert acylcarnitines to their butyl esters. This step improves chromatographic properties and ionization efficiency.[15][19]

-

The derivatization reagent is evaporated under nitrogen.

-

-

Analysis:

-

The dried residue is reconstituted in a mobile phase solvent.

-

The sample is injected into an LC-MS/MS system. Separation is often achieved using a C8 or C18 reversed-phase column.[17]

-

Detection is performed using electrospray ionization (ESI) in positive mode with multiple-reaction monitoring (MRM) for quantification.[17] A common fragmentation pattern for acylcarnitines yields a prominent product ion at m/z 85.[20]

-

Carnitine Acyltransferase (CAT) Activity Assay

This assay measures the enzymatic activity of CATs, which catalyze the reversible transfer of acyl groups between CoA and carnitine. A common method is a continuous spectrophotometric rate determination.[21]

Protocol Overview:

-

Principle: The assay measures the reverse reaction: the formation of acetyl-CoA from acetyl-DL-carnitine and free CoA. The formation of the thioester bond in acetyl-CoA results in an increase in absorbance at 233 nm.[21]

-

Reagents:

-

100 mM Tris Buffer (pH 8.0)

-

11 mM Coenzyme A solution

-

83.4 mM Acetyl-DL-Carnitine solution

-

Enzyme solution (e.g., mitochondrial lysate)

-

-

Procedure:

-

In a quartz cuvette, combine the buffer, Coenzyme A solution, and Acetyl-DL-Carnitine solution.

-

Equilibrate to 25°C and monitor the baseline absorbance at 233 nm until stable.

-

Initiate the reaction by adding the enzyme solution.

-

Immediately mix and record the increase in absorbance at 233 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance (ΔA₂₃₃/min) from the linear portion of the curve.

-

Enzyme activity is calculated using the molar extinction coefficient of acetyl-CoA (4.5 mM⁻¹cm⁻¹ at 233 nm).[21]

-

Cellular Fatty Acid Uptake Assay

This type of assay assesses the ability of cells to take up fatty acids and can be used to screen for modulators of this process.[22]

Protocol Overview (Fluorescent Method):

-

Cell Culture: Plate adherent cells capable of fatty acid transport (e.g., 3T3-L1 adipocytes, hepatocytes) in a 96-well plate and culture until appropriate confluency.[22]

-

Assay Initiation:

-

Remove culture medium and wash cells with assay buffer.

-

Add working reagent containing a fluorescently-labeled long-chain fatty acid analog to the cells.

-

-

Incubation: Incubate the plate for a specified time (e.g., 2 hours) to allow for fatty acid uptake.

-

Signal Quenching: Add a quench reagent that blocks the fluorescence of the extracellular fatty acid analog.[22]

-

Measurement: Measure the intracellular fluorescence using a bottom-read fluorimeter (e.g., λex/em = 488/523 nm). The signal intensity is proportional to the amount of fatty acid taken up by the cells.

This compound as a Biomarker and Therapeutic Agent

Biomarker of Metabolic Disease

Acylcarnitine profiling is a cornerstone of newborn screening for inborn errors of metabolism.[19][23] Elevated levels of specific acylcarnitines can indicate a deficiency in a particular enzyme involved in fatty acid or amino acid metabolism. Specifically, elevated butyrylcarnitine (C4-carnitine) can be a marker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency , a disorder of fatty acid β-oxidation.[16][24]

Therapeutic Potential

This compound is being investigated as a potential prodrug to deliver both butyrate and L-carnitine.[1][11]

-

Butyrate: A short-chain fatty acid produced by gut microbiota, butyrate is a primary energy source for colonocytes and has anti-inflammatory properties. Its delivery could be beneficial in conditions like inflammatory bowel disease (IBD).[1]

-

L-Carnitine: As discussed, L-carnitine is essential for fatty acid metabolism and has a protective role in gut inflammation.[1]

The dual-transporter system (ATB⁰⁺ and OCTN2) for this compound uptake makes it an interesting candidate for therapeutic delivery, especially since ATB⁰⁺ expression is upregulated in IBD.[1][11]

Conclusion

This compound is a multifaceted molecule within the landscape of fatty acid metabolism. As a short-chain acylcarnitine, its primary roles include facilitating the transport of butyryl groups and, crucially, acting as a buffer for the intramitochondrial CoA pool to maintain metabolic flexibility. The quantification of butyrylcarnitine serves as a vital diagnostic marker for certain inborn errors of metabolism. Furthermore, its unique transport kinetics and its identity as an ester of two biologically beneficial molecules—butyrate and L-carnitine—position it as a promising area for drug development, particularly for inflammatory and metabolic disorders of the gut. Continued research into the precise regulatory mechanisms and therapeutic applications of this compound will further elucidate its importance in cellular bioenergetics and human health.

References

- 1. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 6. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 7. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of oral L-carnitine supplementation on in vivo long-chain fatty acid oxidation in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-Carnitine Improves Skeletal Muscle Fat Oxidation in Primary Carnitine Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhancing Fatty Acids Oxidation via L-Carnitine Attenuates Obesity-Related Atrial Fibrillation and Structural Remodeling by Activating AMPK Signaling and Alleviating Cardiac Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of L-carnitine and acylcarnitines in body fluids and tissues in children and in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. bioassaysys.com [bioassaysys.com]

- 23. mdpi.com [mdpi.com]

- 24. Human Metabolome Database: Showing metabocard for Butyrylcarnitine (HMDB0002013) [hmdb.ca]

The Cellular Choreography of Butyryl-L-Carnitine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyryl-L-carnitine, an ester of L-carnitine and butyric acid, is emerging as a molecule of significant interest in cellular metabolism and therapeutics. Its dual nature allows it to influence a variety of cellular processes, from energy production to epigenetic regulation. This technical guide provides a comprehensive overview of the cellular mechanism of action of this compound, detailing its transport, impact on mitochondrial function, role in histone modification, and potential neuroprotective signaling pathways. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows to facilitate a deeper understanding for research and drug development professionals.

Cellular Entry: A Tale of Two Transporters

This compound enters the cell primarily through two distinct transport systems: the high-affinity, low-capacity organic cation/carnitine transporter 2 (OCTN2), and the low-affinity, high-capacity amino acid transporter ATB0,+.[1][2] The differential expression and kinetic properties of these transporters suggest that the uptake of this compound can be tissue-specific and dependent on the physiological state.

Quantitative Transport Kinetics

The interaction of this compound with its transporters has been quantified, providing crucial parameters for understanding its cellular influx and potential for competitive inhibition.

| Transporter | Substrate/Inhibitor | Parameter | Value | Cell System | Reference |

| OCTN2 | This compound | IC50 | 1.5 ± 0.3 µM | HRPE cells | [1][2] |

| This compound | K0.5 | 0.40 ± 0.02 µM | Xenopus laevis oocytes | [2] | |

| ATB0,+ | This compound | IC50 | 4.6 ± 0.7 mM | HRPE cells | [1][2] |

| This compound | K0.5 | 1.4 ± 0.1 mM | Xenopus laevis oocytes | [2] |

Experimental Protocol: Transporter Activity Assay

The functional characterization of this compound transport can be achieved using heterologous expression systems.

Protocol: Uptake Inhibition Assay in Mammalian Cells

-

Cell Culture and Transfection:

-

Culture human retinal pigment epithelial (HRPE) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Transfect cells with either a vector containing the cDNA for human OCTN2 or ATB0,+, or an empty vector as a control, using a suitable transfection reagent. A vaccinia virus expression system can also be utilized where cells are first infected with a recombinant vaccinia virus carrying the T7 RNA polymerase gene, followed by transfection with the transporter plasmid under the control of a T7 promoter.[1]

-

-

Uptake Experiment:

-

24-48 hours post-transfection, wash the cells with a pre-warmed transport buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4).

-

Incubate the cells with the transport buffer containing a fixed concentration of a radiolabeled substrate (e.g., [³H]glycine for ATB0,+ or [³H]L-carnitine for OCTN2) and varying concentrations of unlabeled this compound (0-100 µM for OCTN2, 0-31.6 mM for ATB0,+).[1][2]

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.[1]

-

Terminate the uptake by aspirating the buffer and washing the cells rapidly with ice-cold transport buffer.

-

-

Quantification and Analysis:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Measure the radioactivity in the cell lysates using a liquid scintillation counter.

-

Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Calculate the specific uptake by subtracting the uptake in empty vector-transfected cells from the uptake in transporter-transfected cells.

-

Normalize the uptake to the protein concentration.

-

Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Workflow for Transporter Inhibition Assay

Caption: Workflow for determining the inhibitory effect of this compound on transporter activity.

Epigenetic Modulation: The Histone Deacetylase Connection

Upon cellular uptake, this compound can be hydrolyzed to release butyrate and L-carnitine. Butyrate is a well-established inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones.[3][4] By inhibiting HDACs, butyrate promotes a more open chromatin structure (euchromatin), leading to increased gene transcription. L-carnitine itself has also been shown to possess HDAC inhibitory activity.[5][6]

Signaling Pathway: HDAC Inhibition and Gene Activation

The inhibition of HDACs by the butyrate moiety of this compound leads to the hyperacetylation of histones, particularly at gene promoter regions. This, in turn, facilitates the binding of transcription factors and the initiation of transcription. One notable target is the p21cip1 gene, a cyclin-dependent kinase inhibitor involved in cell cycle arrest.[4][6]

HDAC Inhibition Signaling Pathway

Caption: this compound-mediated HDAC inhibition leading to gene activation.

Experimental Protocol: HDAC Activity Assay

The inhibitory effect of this compound on HDAC activity can be quantified using a commercially available fluorometric assay.

Protocol: In Vitro HDAC Activity Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare the HDAC substrate and developer solution according to the manufacturer's instructions (e.g., HDAC-Glo™ I/II Assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the HDAC enzyme (e.g., from a nuclear extract or a purified source).

-

Add varying concentrations of this compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Add the HDAC substrate to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).[5]

-

Add the developer reagent to stop the reaction and generate a fluorescent signal.

-

-

Data Analysis:

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of HDAC activity relative to the vehicle control.

-

Plot the percentage of activity against the concentration of this compound to determine the IC50 value.

-

Powering the Cell: Mitochondrial Bioenergetics

The L-carnitine component of this compound plays a central role in mitochondrial energy metabolism. It is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process for ATP production.[7] Furthermore, the acetyl moiety from the hydrolysis of acylcarnitines can enter the Krebs cycle.

Cellular Process: Mitochondrial Fatty Acid Transport and β-Oxidation

L-carnitine facilitates the transport of activated fatty acids (acyl-CoAs) across the inner mitochondrial membrane via the carnitine shuttle. Inside the mitochondria, the acyl groups are released from carnitine and undergo β-oxidation to produce acetyl-CoA, which then enters the Krebs cycle.

Mitochondrial Fatty Acid Transport

Caption: The role of L-carnitine in mitochondrial fatty acid transport and β-oxidation.

Experimental Protocol: Measurement of Mitochondrial Respiration

The impact of this compound on mitochondrial function can be assessed by measuring the oxygen consumption rate (OCR) using an extracellular flux analyzer.

Protocol: Seahorse XF Cell Mito Stress Test

-

Cell Seeding:

-

Seed cells in a Seahorse XF96 cell culture microplate at an optimized density.

-

Allow cells to adhere and grow overnight.

-

-

Treatment:

-

Replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and treat the cells with this compound for the desired duration.

-

-

Mito Stress Test:

-

Load the sensor cartridge with mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

-

Calibrate the instrument and perform the assay, sequentially injecting the inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

-

Data Analysis:

-

The instrument software calculates the OCR at different stages.

-

Analyze the data to determine the effect of this compound on key parameters of mitochondrial function.

-

Neuroprotective Mechanisms: Emerging Signaling Pathways

Acetyl-L-carnitine, a related compound, has demonstrated neuroprotective effects in various models of neuronal injury.[3][8] The proposed mechanisms involve the modulation of key signaling pathways that regulate cell survival, antioxidant response, and mitochondrial biogenesis. While direct evidence for this compound is still emerging, it is plausible that it exerts similar effects through its L-carnitine component and the provision of butyrate, which can cross the blood-brain barrier.

Key Neuroprotective Signaling Pathways

-

PTEN/Akt/mTOR Pathway: L-carnitine has been shown to increase the phosphorylation of Akt and mTOR, key regulators of cell growth, proliferation, and survival.[3]

-

ERK1/2-Nrf2 Pathway: Acetyl-L-carnitine can activate the Nrf2 pathway, a master regulator of the antioxidant response, through the ERK1/2 signaling cascade. This leads to the expression of antioxidant enzymes and protects against oxidative stress.[9]

-

TLR4/NF-κB Pathway: Acetyl-L-carnitine has been shown to suppress the TLR4/NF-κB pathway, a key inflammatory signaling cascade, thereby reducing neuroinflammation.

Neuroprotective Signaling Pathways

Caption: Potential neuroprotective signaling pathways modulated by this compound.

Conclusion

This compound is a multifaceted molecule with a complex and interconnected mechanism of action at the cellular level. Its ability to be transported into cells and subsequently hydrolyzed into two bioactive components, butyrate and L-carnitine, allows it to influence a wide range of cellular processes. The inhibition of HDACs by butyrate provides a powerful mechanism for epigenetic regulation of gene expression, while the role of L-carnitine in mitochondrial bioenergetics is fundamental to cellular energy homeostasis. Furthermore, emerging evidence suggests its potential in modulating key signaling pathways involved in neuroprotection.

This technical guide has provided a framework for understanding these mechanisms, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the synergistic effects of the butyrate and L-carnitine moieties and to explore the full therapeutic potential of this compound in various disease models. The provided methodologies and visualized pathways offer a solid foundation for researchers and drug development professionals to design and execute future investigations into this promising compound.

References

- 1. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro | PLOS One [journals.plos.org]

- 7. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Carnitine and Acetyl-L-carnitine Roles and Neuroprotection in Developing Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetyl-L-carnitine confers neuroprotection against lipopolysaccharide (LPS) -induced neuroinflammation by targeting TLR4/NFκB, autophagy, inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Butyryl-L-Carnitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyryl-L-carnitine, a short-chain acyl ester of L-carnitine, has emerged from the broader field of acylcarnitine research as a molecule of significant interest. Initially identified as a biomarker for certain inborn errors of metabolism, its unique biochemical profile as a potential prodrug for both butyrate and L-carnitine has opened avenues for therapeutic exploration, particularly in the realms of neuroprotection and mitochondrial function. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its proposed mechanisms of action.

Introduction: The Emergence of this compound

The story of this compound is intrinsically linked to the broader history of carnitine and its acyl esters. L-carnitine's essential role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation has been a cornerstone of metabolic research for decades. The discovery and analysis of various acylcarnitines, including short-chain variants like this compound, were largely driven by the effort to diagnose inborn errors of metabolism. Elevated levels of specific acylcarnitines in biological fluids serve as key diagnostic markers for these conditions.[1][2][3][4]

This compound (C4-carnitine) gained prominence with the advent of tandem mass spectrometry (MS/MS) for newborn screening, which allowed for the profiling of a wide range of acylcarnitines.[5][6] Its elevation is a notable indicator of Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[1][2][3]

More recently, research has shifted towards exploring the therapeutic potential of this compound itself. As a butyrate ester of L-carnitine, it is hypothesized to act as a prodrug, delivering both neuroprotective butyrate and mitochondrially-supportive L-carnitine to target tissues.[7] This dual-action potential has made it a subject of investigation for conditions associated with mitochondrial dysfunction and neuronal damage.

The Synthesis of this compound

The synthesis of this compound for research and potential therapeutic use has been described in the scientific literature. One established method involves the esterification of L-carnitine with a butyryl group donor.

Experimental Protocol: Chemical Synthesis

A detailed method for the synthesis of this compound hydrochloride was reported by Srinivas et al. (2007).[7] This protocol serves as a valuable reference for researchers seeking to produce this compound for experimental studies.

Materials:

-

Butyric acid

-

Butyryl chloride

-

L-carnitine chloride

-

Isopropyl alcohol

-

Acetone

-

Ethyl ether

Procedure:

-

A mixture of butyric acid (60 ml) and butyryl chloride (59.4 mmol) is warmed at 80°C for 3 hours under a nitrogen atmosphere.

-

This mixture is then added to L-carnitine chloride (55.2 mmol), and the warming is continued at 80°C for an additional hour.

-

The majority of the solvent is removed using a rotary evaporator at 60°C under high vacuum.

-

The resulting residue is dissolved in 25 ml of isopropyl alcohol.

-

This solution is then added to a mixture of 200 ml of acetone and 100 ml of ethyl ether.

-

Upon standing, crystals of this compound chloride begin to form.

-

The crystals are isolated by vacuum filtration and washed with acetone.[7]

Workflow for the Chemical Synthesis of this compound:

Synthesis of this compound.

Biological Transport and Pharmacokinetics

A critical aspect of this compound's potential therapeutic utility lies in its ability to be transported into cells, where it can exert its effects. Research has focused on its interaction with specific transporters responsible for the uptake of L-carnitine and other small molecules.

Interaction with Carnitine Transporters

This compound has been shown to interact with two key transporters: the high-affinity/low-capacity organic cation/carnitine transporter 2 (OCTN2) and the low-affinity/high-capacity amino acid transporter ATB0,+.[7]

Experimental Protocol: Transporter Interaction Studies

The interaction of this compound with these transporters was investigated using heterologous expression systems, such as Xenopus laevis oocytes and human retinal pigment epithelial (HRPE) cells, transfected with the respective transporter cDNAs.[7]

Inhibition Assay (HRPE cells):

-

HRPE cells are transfected with either the vector alone (control) or the cDNA for the transporter of interest (hOCTN2 or hATB0,+).

-

The uptake of a radiolabeled substrate ([³H]glycine for ATB0,+ or [³H]carnitine for OCTN2) is measured in the presence of varying concentrations of this compound.

-

The transporter-specific uptake is calculated by subtracting the uptake in vector-transfected cells from that in cDNA-transfected cells.

-

The concentration of this compound that inhibits 50% of the maximal substrate transport (IC₅₀) is determined.[7]

Electrophysiological Assay (Xenopus laevis oocytes):

-

Oocytes are injected with the cRNA for the human transporter.

-

After a period of expression, the oocytes are subjected to two-microelectrode voltage-clamp experiments.

-

The oocytes are superfused with a buffer containing this compound, and the induced inward currents (indicative of transport) are measured.

-

The kinetics of transport, such as the substrate concentration at which half-maximal transport occurs (K₀.₅), can be determined by varying the concentration of this compound.[7]

Quantitative Data on Transporter Interactions

The following table summarizes the key quantitative data from studies on the interaction of this compound with OCTN2 and ATB0,+.

| Transporter | Experimental System | Parameter | Value | Reference |

| OCTN2 | HRPE cells | IC₅₀ (inhibition of [³H]carnitine uptake) | 1.5 ± 0.3 µM | [7] |

| Xenopus laevis oocytes | K₀.₅ (Na⁺-dependent inward current) | 0.40 ± 0.02 µM | [7] | |

| ATB⁰,⁺ | HRPE cells | IC₅₀ (inhibition of [³H]glycine uptake) | 4.6 ± 0.7 mM | [7] |

| Xenopus laevis oocytes | K₀.₅ (Na⁺-dependent inward current) | 1.4 ± 0.1 mM | [7] |

These findings indicate that OCTN2 is a high-affinity transporter for this compound, while ATB0,+ acts as a low-affinity, high-capacity transporter.[7]

Logical Relationship of this compound Transport:

Cellular uptake of this compound.

Proposed Mechanism of Action: A Dual Therapeutic Strategy

The therapeutic potential of this compound is believed to stem from its hydrolysis into its constituent parts: butyrate and L-carnitine. Each of these molecules has well-documented biological activities that are relevant to neuroprotection and mitochondrial health.

The Role of Butyrate

Butyrate, a short-chain fatty acid, is a known histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate can modulate gene expression, leading to a variety of cellular effects, including anti-inflammatory and neuroprotective outcomes.

The Role of L-Carnitine

L-carnitine is essential for mitochondrial energy production through its role in transporting long-chain fatty acids into the mitochondria for β-oxidation. It also helps to modulate the intramitochondrial acetyl-CoA/CoA ratio, which is crucial for overall metabolic flexibility.

Proposed Signaling Pathway of this compound:

Proposed dual mechanism of action.

Future Directions and Conclusion

The research into this compound is still in its relatively early stages. While its role as a biomarker is established, its therapeutic potential remains an area of active investigation. Future research should focus on:

-

In vivo studies: Elucidating the pharmacokinetics and biodistribution of this compound in animal models of neurological and metabolic diseases.

-

Efficacy studies: Conducting robust preclinical studies to provide quantitative data on the efficacy of this compound in improving mitochondrial function and providing neuroprotection.

-

Mechanism of action: Further delineating the specific signaling pathways modulated by this compound and its metabolites in different cell types.

References

- 1. researchgate.net [researchgate.net]

- 2. Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Butyrylcarnitine (HMDB0002013) [hmdb.ca]

- 4. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transport of this compound, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]

Butyryl-L-Carnitine: A Key Biomarker in the Landscape of Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Butyryl-L-carnitine (C4-carnitine) is an acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester of L-carnitine and butyric acid, a short-chain fatty acid. The primary function of the carnitine system is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, the main process of fatty acid breakdown to produce energy.[1][2] this compound is an intermediate in this process and its concentration in biological fluids is a sensitive indicator of the flux through the fatty acid oxidation pathway. Dysregulation of this pathway can lead to the accumulation of specific acylcarnitines, making them valuable biomarkers for the diagnosis and monitoring of various inherited and acquired metabolic disorders.[3][4] This technical guide provides a comprehensive overview of this compound as a biomarker, with a focus on its application in identifying metabolic disorders, detailed experimental protocols for its quantification, and the underlying signaling pathways.

This compound in Metabolic Disorders

Elevated levels of this compound are a hallmark of several inborn errors of metabolism, primarily those affecting the initial steps of short-chain fatty acid oxidation. Additionally, alterations in this compound concentrations have been implicated in more complex metabolic conditions such as insulin resistance and the metabolic syndrome.

Inborn Errors of Metabolism

The most well-established clinical application of this compound measurement is in newborn screening for inherited metabolic disorders.[3][5][6] Elevated C4-carnitine is a primary marker for:

-

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency: This autosomal recessive disorder is caused by a deficiency of the SCAD enzyme, which catalyzes the first step in the oxidation of short-chain fatty acids.[5][7] The impaired metabolism of butyryl-CoA leads to its accumulation and subsequent conversion to this compound.[8] While many individuals identified through newborn screening remain asymptomatic, some can present with symptoms like developmental delay, seizures, and hypotonia.[9][10]

-

Isobutyryl-CoA Dehydrogenase (IBD) Deficiency: This rare autosomal recessive disorder affects the catabolism of the branched-chain amino acid valine.[11][12] A deficiency in isobutyryl-CoA dehydrogenase leads to the accumulation of isobutyryl-CoA, which is structurally isomeric to butyryl-CoA. Tandem mass spectrometry without chromatographic separation cannot distinguish between butyrylcarnitine and isobutyrylcarnitine, leading to an elevated C4-carnitine signal in both SCAD and IBD deficiency.[3][6]

Insulin Resistance and Metabolic Syndrome

Recent metabolomics studies have suggested a link between altered acylcarnitine profiles and insulin resistance.[13][14] The accumulation of certain acylcarnitines, including short-chain species, may reflect mitochondrial dysfunction and incomplete fatty acid oxidation, which are thought to contribute to the development of insulin resistance.[13] While much of the research has focused on acetyl-L-carnitine (C2), some studies have shown that this compound levels can also be altered in individuals with obesity and type 2 diabetes.[15] However, the precise role of this compound in the pathophysiology of insulin resistance is still under investigation and requires further research for conclusive evidence.

Quantitative Data on this compound Levels

The following tables summarize the quantitative data for this compound concentrations in plasma/serum from healthy individuals and patients with specific metabolic disorders. These values are typically measured by tandem mass spectrometry (MS/MS).

Table 1: Plasma/Serum this compound (C4) Reference Ranges in Healthy Individuals

| Age Group | Concentration Range (nmol/mL) |

| ≤ 7 days | < 0.46 |

| 8 days - 7 years | < 1.06 |

| ≥ 8 years | < 0.83 |

Data sourced from UI Health Care Laboratory Services Handbook.

Table 2: Plasma this compound (C4) Levels in Inborn Errors of Metabolism

| Disorder | Patient Population | This compound Concentration (µmol/L) | Reference |

| SCAD Deficiency | Newborns (NBS) | 1.06 - 5.16 | [1] |

| SCAD Deficiency | Symptomatic Child | 3.40 | [9] |

| IBD Deficiency | Newborns (NBS) | 0.67 - 2.32 (mean: 1.30) | [11] |

Table 3: Other Relevant Biomarkers in SCAD Deficiency

| Biomarker | Biological Fluid | Finding in SCAD Deficiency |

| Ethylmalonic Acid | Urine | Markedly elevated |

| Methylsuccinic Acid | Urine | Occasionally elevated |

| Butyrylglycine | Urine | Occasionally elevated |

Data compiled from multiple sources.[3][9][16]

Experimental Protocols

The gold standard for the quantification of this compound and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17] This technique offers high sensitivity and specificity, and when coupled with chromatographic separation, it can differentiate between isomeric forms of acylcarnitines.

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of acylcarnitines. Specific parameters may need to be optimized based on the instrumentation and reagents available.

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma, add 10 µL of 60% acetonitrile in water.

-

Add 300 µL of a precipitation solution (acetonitrile containing an appropriate internal standard, e.g., deuterated this compound).

-

Vortex the mixture for 10 seconds to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant for LC-MS/MS analysis.[18]

2. Derivatization (Butylation - Optional but common for improved sensitivity)

-

Dry the supernatant from the protein precipitation step under a stream of nitrogen.

-

Add 50-100 µL of 3N HCl in n-butanol.

-

Incubate at 65°C for 15-20 minutes.

-

Evaporate the butanol to dryness under nitrogen.

-

Reconstitute the sample in the initial mobile phase for injection.

3. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines. For example, a Zorbax Eclipse XDB-C18 column (150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient from low to high organic phase (acetonitrile) is used to elute the acylcarnitines based on their hydrophobicity. A typical gradient might start at 10% B and ramp up to 90% B over several minutes.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is typical.

-

Column Temperature: Maintained at around 40-50°C to ensure reproducible chromatography.

4. Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Positive electrospray ionization (ESI+) is used as carnitine and its esters readily form positive ions.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

This compound (underivatized): The precursor ion is the molecular ion [M+H]+ at m/z 246.2. A common product ion is m/z 85.1, which corresponds to the fragmented carnitine backbone.

-

This compound (butylated): The precursor ion is the butylated molecular ion [M+H]+ at m/z 302.2. The product ion remains m/z 85.1.

-

-

Internal Standard: A stable isotope-labeled internal standard, such as d3-butyryl-L-carnitine, is used for accurate quantification. The MRM transition for the internal standard is monitored simultaneously.

5. Data Analysis

-

The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Signaling Pathways and Experimental Workflows

Fatty Acid β-Oxidation and the Impact of SCAD Deficiency

The following diagram illustrates the initial steps of short-chain fatty acid β-oxidation and highlights the metabolic block in SCAD deficiency.

Caption: Metabolic fate of butyryl-CoA in SCAD deficiency.

Diagnostic Workflow for Elevated this compound

The following diagram outlines a typical workflow for the investigation of an elevated this compound result from a newborn screen.

Caption: Diagnostic workflow for elevated C4-carnitine.

Conclusion and Future Directions

This compound is a well-established and critical biomarker for the diagnosis of inborn errors of metabolism, particularly SCAD and IBD deficiencies. The analytical methods for its quantification are robust and widely implemented in clinical laboratories, especially in the context of newborn screening programs. The advent of LC-MS/MS has significantly improved the diagnostic accuracy by enabling the separation of isomeric species.

The emerging role of this compound and other acylcarnitines as potential biomarkers for more common metabolic disorders like insulin resistance and metabolic syndrome is an exciting area of research. However, more extensive and targeted studies are needed to elucidate the exact nature of this association and to validate the clinical utility of this compound in these conditions. Future research should focus on:

-

Prospective cohort studies: to establish a definitive link between this compound levels and the development of insulin resistance and type 2 diabetes.

-

Mechanistic studies: to understand how alterations in this compound concentrations contribute to cellular dysfunction in these metabolic states.

-

Standardization of analytical methods: to ensure comparability of results across different laboratories and studies.

For drug development professionals, this compound and the broader acylcarnitine profile represent a valuable tool for assessing mitochondrial function and identifying potential off-target effects of drug candidates on fatty acid metabolism. As our understanding of the role of mitochondrial dysfunction in a wide range of diseases continues to grow, the importance of biomarkers like this compound is set to increase, paving the way for more personalized and effective therapeutic strategies.

References

- 1. Short-chain acyl-CoA dehydrogenase (SCAD) deficiency: An examination of the medical and neurodevelopmental characteristics of 14 cases identified through newborn screening or clinical symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rare disorders of metabolism with elevated butyryl- and isobutyryl-carnitine detected by tandem mass spectrometry newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Association of plasma acylcarnitines with insulin sensitivity, insulin secretion, and prediabetes in a biracial cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deficiency of butyryl-CoA dehydrogenase (Concept Id: C0342783) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 7. Short Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 8. A Rare Case of Short-Chain Acyl-COA Dehydrogenase Deficiency: The Apparent Rarity of the Disorder Results in Under Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orphanet: Short chain acyl-CoA dehydrogenase deficiency [orpha.net]

- 10. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isobutyryl‐CoA dehydrogenase deficiency associated with autism in a girl without an alternative genetic diagnosis by trio whole exome sequencing: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]

- 17. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Butyryl-L-Carnitine: A Technical Review and Guide for Future Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Butyryl-L-carnitine, an acyl ester of L-carnitine, is an endogenous metabolite that has garnered interest for its potential neuroprotective properties. While the neuroprotective effects of other acylcarnitines, notably acetyl-L-carnitine, are more extensively documented, emerging evidence suggests that this compound may also play a crucial role in neuronal health and resilience. This technical guide provides a comprehensive review of the current understanding of the neuroprotective mechanisms of the acylcarnitine family, with a specific focus on the known and hypothesized roles of this compound. It is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases. This document summarizes the limited quantitative data available, details relevant experimental protocols for future investigations, and visualizes key signaling pathways. A significant portion of this guide highlights the current research gap and proposes avenues for future studies to fully elucidate the neuroprotective potential of this compound.

Introduction to Acylcarnitines and Neuroprotection

Acylcarnitines are a family of compounds that play a critical role in cellular energy metabolism. L-carnitine and its acyl esters are essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in ATP production.[1][2] Beyond their metabolic functions, several acylcarnitines, particularly acetyl-L-carnitine (ALCAR), have demonstrated significant neuroprotective effects in preclinical and clinical studies.[2][3] These effects are attributed to a range of mechanisms, including enhancement of mitochondrial function, reduction of oxidative stress, and modulation of neurotransmitter systems.[3]